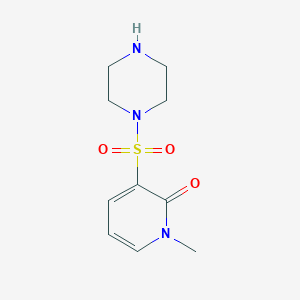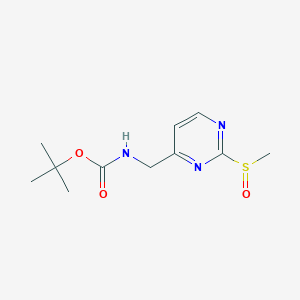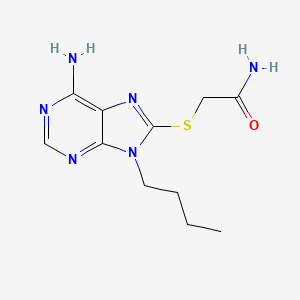
Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate typically involves the reaction of ethyl 3-oxo-3-phenylpropanoate with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure that forms the backbone of many pharmaceuticals.
Piperidinone: A ketone derivative of piperidine with similar applications.
Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique biological activities.
Uniqueness
Ethyl 3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanoate is unique due to its combination of a piperidine moiety with a sulfonyl group and an ester functionality. This unique structure imparts specific chemical and biological properties that are not found in simpler piperidine derivatives .
Propiedades
Fórmula molecular |
C16H21NO5S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
ethyl 3-oxo-3-(4-piperidin-1-ylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C16H21NO5S/c1-2-22-16(19)12-15(18)13-6-8-14(9-7-13)23(20,21)17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3 |
Clave InChI |
IZHRAAGKEMPZMQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Phenyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11788021.png)








![3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
![6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11788098.png)
![2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11788106.png)
